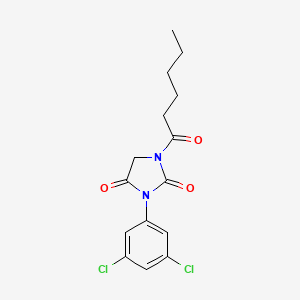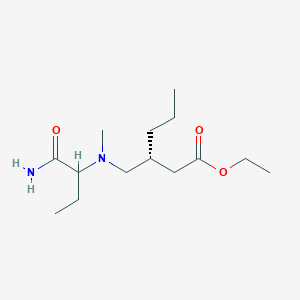
(9H-Fluoren-9-yl)methyl (R)-(2-(hydroxymethyl)-4-methylpentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl ®-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a complex organic compound with a unique structure that includes a fluorenyl group, a carbamate group, and a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with ®-(2-(hydroxymethyl)-4-methylpentyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(2-(hydroxymethyl)-4-methylpentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbamate group yields an amine .
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl ®-(2-(hydroxymethyl)-4-methylpentyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(2-(hydroxymethyl)-4-methylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrobromide
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(9H-Fluoren-9-yl)methyl ®-(2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C22H27NO3 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)11-16(13-24)12-23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m1/s1 |
Clé InChI |
ZTYDYZPKLMWSEV-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
SMILES canonique |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)







